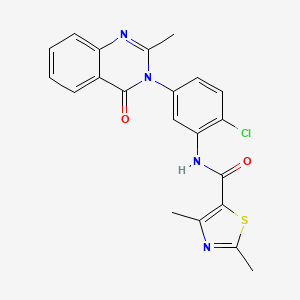

N-(2-氯-5-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)-2,4-二甲基噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

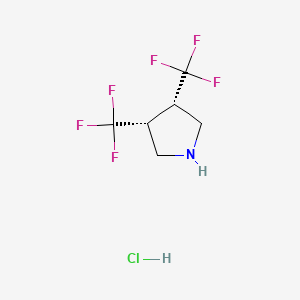

The compound "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide" is a complex molecule that may be related to quinazoline derivatives, which are known for their biological activities. The papers provided do not directly discuss this compound but offer insights into similar structures and their properties.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multiple steps, including the formation of key intermediates. For instance, in the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, an intermediate carboxylic acid was prepared by oxidizing an aldehyde, followed by coupling with various amines to yield the final products . Similarly, the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones involved the conversion of an acid to an acid chloride, cyclization, and further reactions to obtain the final compounds . These methods may be relevant to the synthesis of the compound , suggesting a multi-step process possibly involving activation of certain functional groups and cyclization reactions.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic core consisting of fused benzene and pyrimidine rings. Substitutions on this core, as well as on the phenyl rings attached to it, can significantly alter the compound's properties and biological activity. For example, the presence of chlorine and methyl groups can influence the electronic distribution and steric hindrance within the molecule . The specific molecular structure of "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide" would likely exhibit similar characteristics, with the potential for hydrogen bonding and pi-pi interactions due to the presence of amide and aromatic groups.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including substitutions, oxidations, and couplings, as indicated by the synthesis methods described in the papers . The reactivity of such compounds is often dictated by the functional groups present and the overall electronic nature of the molecule. The compound , with its amide, chloro, and methyl groups, may be amenable to nucleophilic substitution reactions or could act as a ligand in coordination chemistry due to the potential for donor atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be influenced by their molecular structure. The thermodynamic properties of a related 1,3,4-oxadiazole derivative in different solvents were studied, including density, viscosity, and ultrasonic velocity, which are indicative of solute-solvent interactions . These properties are essential for understanding the behavior of the compound in various environments and can provide insights into its solubility, stability, and reactivity. The compound "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide" would likely have unique physical and chemical properties that could be studied using similar methods to those described in the paper .

科学研究应用

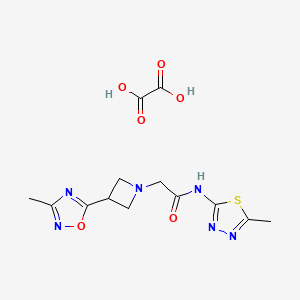

抗结核活性

对已知抗结核药异烟肼衍生物的研究表明,其结构的修饰可导致对结核分枝杆菌具有显着活性的化合物,包括对异烟肼耐药的菌株。此类研究对于开发新的抗结核药至关重要,特别是考虑到耐药结核病的全球挑战。例如,2-异烟酰基-N-(4-辛基苯基)肼甲酰胺在体外对结核分枝杆菌的疗效与异烟肼相当,最小抑菌浓度 (MIC) 为 1-2 μM。这突显了结构相关化合物在抗结核研究和治疗中的潜力 (M. Asif, 2014)。

抗氧化活性

已综述了具有某些官能团的化合物,尤其是含氮、硫和氧的杂环,对中枢神经系统 (CNS) 的潜在活性。此类化合物的效应范围从抗抑郁和欣快到惊厥活动。这些化合物的结构特征和官能团表明,它们可以作为合成具有中枢神经系统活性的新药的先导,突显了复杂有机化合物在药物化学中的广泛适用性 (S. Saganuwan, 2017)。

抗癌活性

对咪唑衍生物的研究,包括与查询化合物在结构复杂性上相似的那些,揭示了它们在抗肿瘤活性方面的潜力。例如,咪唑的双(2-氯乙基)氨基衍生物及其相关结构已对其对各种癌症的活性进行了综述。这些化合物已在临床前测试阶段显示出有希望的结果,表明开发新的抗肿瘤药物的潜力。这强调了在寻找有效的癌症治疗方法中结构创新的重要性 (M. Iradyan 等,2009)。

属性

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2S/c1-11-19(29-13(3)23-11)20(27)25-18-10-14(8-9-16(18)22)26-12(2)24-17-7-5-4-6-15(17)21(26)28/h4-10H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIJZZARLDCYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)

![2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2527734.png)

![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)

![2-(1-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2527743.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)

![1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2527755.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2527756.png)